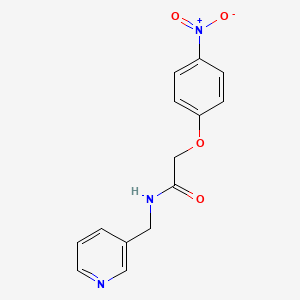
4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as DEAB-PTZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 4-(diethylamino)benzaldehyde and 5-phenyl-1,2,4-triazin-3-amine, and it has been studied for its ability to inhibit aldehyde dehydrogenase (ALDH) activity.
Mecanismo De Acción
4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone inhibits ALDH activity by binding to the enzyme's active site and preventing the conversion of aldehydes to carboxylic acids. This inhibition can lead to the accumulation of toxic aldehydes, which can result in cell death or increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its effects on ALDH activity, 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have other biochemical and physiological effects. Studies have shown that 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its specificity for ALDH inhibition. Unlike other ALDH inhibitors, 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone does not affect other enzymes or pathways, which can help to reduce off-target effects. However, one limitation of using 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low potency, which can require higher concentrations and longer incubation times to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of more potent and selective ALDH inhibitors based on the structure of 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Another area of interest is the exploration of 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone's effects on other cellular processes and pathways, such as cell cycle regulation and DNA damage repair. Additionally, 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce drug resistance.
Métodos De Síntesis
The synthesis of 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 4-(diethylamino)benzaldehyde with 5-phenyl-1,2,4-triazin-3-amine in the presence of a reducing agent such as sodium borohydride. The resulting hydrazone derivative can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research applications, particularly in the field of cancer research. ALDH is an enzyme that plays a crucial role in drug resistance and cancer stem cell maintenance, and 4-(diethylamino)benzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit ALDH activity in cancer cells. This inhibition can lead to increased sensitivity to chemotherapy and improved outcomes for cancer patients.
Propiedades
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-3-26(4-2)18-12-10-16(11-13-18)14-21-24-20-23-19(15-22-25-20)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3,(H,23,24,25)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQDNMZLXPOPEF-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)




![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
